Dual-Mechanism Uric Acid Control vs. Single-Mechanism Clinical Standards Allopurinol and Probenecid
The patent US 5,268,386 explicitly states that compounds of formula (I)—which includes CAS 135111-35-2 as a named example—'have been shown to accelerate the excretion of uric acid, and also inhibit the biosynthesis of uric acid through xanthine oxidase inhibitory activity' [1]. This dual mechanism contrasts with the standard-of-care agents cited as comparators in the patent itself: Allopurinol, which solely inhibits xanthine oxidase-mediated uric acid biosynthesis, and Probenecid or Benzbromarone, which solely act as uricosuric eliminants accelerating excretion [1]. While quantitative IC₅₀ values for CAS 135111-35-2 against xanthine oxidase and percentage uric acid excretion data are contained in patent experimental tables that were not directly accessible during this analysis, the patent's explicit framing of comparator drugs alongside the dual-mechanism claim establishes a clear differentiation axis.
| Evidence Dimension | Mechanism of uric acid reduction (number of complementary pharmacological pathways engaged) |
|---|---|
| Target Compound Data | Dual mechanism: xanthine oxidase inhibition + uricosuric excretion acceleration (claimed for compound class in patent) |
| Comparator Or Baseline | Allopurinol: single mechanism (xanthine oxidase inhibition only). Probenecid: single mechanism (uricosuric excretion only). Benzbromarone: single mechanism (uricosuric excretion only) |
| Quantified Difference | Two complementary mechanisms vs. one; quantitative potency data not retrievable from available patent excerpts |
| Conditions | Patent claims based on in vitro xanthine oxidase assays and in vivo uric acid excretion measurements in animal models as described in US 5,268,386 |
Why This Matters
For procurement decisions in hyperuricemia/gout drug discovery programs, a scaffold with demonstrated dual pharmacology reduces the need to co-administer or co-formulate separate xanthine oxidase inhibitors and uricosuric agents, potentially simplifying lead optimization campaigns [1].
- [1] Harada H, Ohsugi E, Yonetani Y, Shinosaki T. Certain 3,4-dihydro 4-oxospiro [2H-1 benzopyrans] useful for treating hyperuricemia. US Patent 5,268,386. Issued December 7, 1993. View Source
